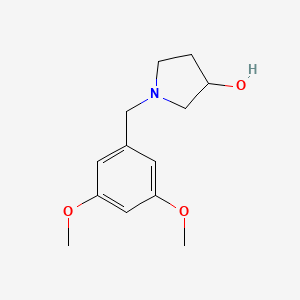

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen. The IUPAC name for this compound is 1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol, which accurately describes the structural arrangement of functional groups and their positions within the molecular framework. This nomenclature system prioritizes the pyrrolidine ring as the parent structure, with the hydroxyl group at position 3 and the substituted benzyl group attached to the nitrogen atom at position 1.

The compound is also known by several synonymous names that reflect different naming conventions and chemical databases. Alternative designations include this compound and 1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol. The Chemical Abstracts Service registry number 2098078-43-2 provides a unique identifier for this specific molecular structure. Additional database identifiers include starbld0031431 and AKOS026707829, which facilitate cross-referencing across different chemical information systems.

The systematic naming approach emphasizes the hierarchical relationship between structural components, beginning with the five-membered pyrrolidine heterocycle as the core scaffold. The numbering system starts from the nitrogen atom, proceeding around the ring to identify substitution positions. The benzyl substituent contains two methoxy groups positioned at the 3 and 5 locations of the phenyl ring, creating a symmetrical substitution pattern that influences the compound's electronic properties and potential biological activity.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₃H₁₉NO₃, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex arrangement of functional groups within the molecular structure, including the pyrrolidine ring, the dimethoxybenzyl substituent, and the hydroxyl group.

The molecular weight of this compound is precisely calculated as 237.29 grams per mole, as determined through computational analysis using PubChem methodologies. This molecular weight falls within the range typical for small organic molecules with potential pharmaceutical applications, satisfying general criteria for drug-like properties in terms of molecular size and complexity.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 19 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 3 |

The elemental analysis reveals important structural insights regarding the compound's composition. The relatively high hydrogen-to-carbon ratio indicates the presence of saturated ring systems and methyl groups, consistent with the pyrrolidine core and methoxy substituents. The three oxygen atoms are distributed among the two methoxy groups and the single hydroxyl group, contributing to the compound's potential for hydrogen bonding and polar interactions.

Three-Dimensional Conformational Studies

The three-dimensional molecular geometry of this compound exhibits significant conformational complexity due to the flexibility of the benzyl substituent and the ring puckering of the pyrrolidine moiety. Computational conformational analysis reveals multiple low-energy conformations that the molecule can adopt in solution, influenced by intramolecular interactions and steric considerations.

The pyrrolidine ring system demonstrates characteristic envelope or twist conformations, common among five-membered saturated heterocycles. The hydroxyl group at position 3 can adopt either axial or equatorial orientations relative to the ring plane, with the equatorial position generally favored due to reduced steric interactions. The flexibility of the N-benzyl substituent allows for rotation around the carbon-nitrogen bond, creating additional conformational degrees of freedom.

Molecular modeling studies indicate that the dimethoxybenzyl group can orient itself in various spatial arrangements relative to the pyrrolidine ring. The methoxy substituents at positions 3 and 5 of the benzyl group create a symmetrical electron-rich environment that influences the overall molecular electrostatic potential. The three-dimensional arrangement of these functional groups determines the compound's ability to interact with biological targets and influences its pharmacokinetic properties.

The conformational preferences are further influenced by potential intramolecular hydrogen bonding between the hydroxyl group and nearby heteroatoms. Analysis of preferred conformations reveals that certain orientations may stabilize specific three-dimensional arrangements through weak intramolecular interactions, affecting the compound's overall stability and reactivity profile.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the presence of aromatic, aliphatic, and hydroxyl protons. The aromatic protons of the dimethoxybenzyl group appear in the downfield region between 6.0 and 8.5 parts per million, typical for aromatic hydrogen atoms.

The methoxy groups contribute distinctive singlet peaks around 3.7 parts per million, characteristic of methyl protons attached to oxygen atoms. The pyrrolidine ring protons exhibit complex multipicity patterns due to their different chemical environments and coupling relationships. The hydroxyl proton appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the alcohol functional group.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.0 - 8.5 | Doublet/Singlet |

| Methoxy Groups | 3.7 - 3.8 | Singlet |

| Benzyl Methylene | 3.5 - 4.0 | Singlet |

| Pyrrolidine Ring | 1.5 - 4.5 | Complex Multiplets |

| Hydroxyl Group | 1.0 - 5.5 | Broad Singlet |

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, revealing signals for aromatic carbons, aliphatic carbons, and methoxy carbons. The aromatic region displays characteristic patterns for substituted benzene rings, while the aliphatic region shows signals corresponding to the pyrrolidine ring carbons and the benzyl methylene group.

Infrared spectroscopy analysis identifies characteristic absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers. The methoxy groups contribute characteristic carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns useful for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 237, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the hydroxyl group and cleavage of the benzyl substituent, providing additional structural verification.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational methods predict electronic energy levels, molecular orbital distributions, and electrostatic properties that influence chemical reactivity and biological interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and potential for electron transfer processes.

Computational analysis reveals that the electron density distribution is significantly influenced by the presence of the electron-donating methoxy groups on the benzyl ring. These substituents increase the electron density on the aromatic system, potentially enhancing nucleophilic character and affecting interactions with electrophilic biological targets. The nitrogen atom in the pyrrolidine ring maintains its characteristic nucleophilic properties, while the hydroxyl group provides both hydrogen bond donor and acceptor capabilities.

Molecular dynamics simulations predict the compound's behavior in solution and its conformational flexibility over time. These calculations reveal preferred conformational states and transition pathways between different molecular arrangements. The simulations indicate that the molecule exhibits moderate flexibility, with the benzyl substituent showing significant rotational freedom while the pyrrolidine ring maintains relatively stable conformations.

Solvation free energy calculations predict the compound's solubility characteristics in different solvent systems. The presence of both polar hydroxyl and methoxy groups, combined with the hydrophobic aromatic and aliphatic components, suggests moderate solubility in polar solvents with limited water solubility. These predictions are valuable for understanding the compound's potential bioavailability and formulation requirements.

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-16-12-5-10(6-13(7-12)17-2)8-14-4-3-11(15)9-14/h5-7,11,15H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKCPDDULJORHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCC(C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in regulating pH and ion balance in tissues. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may undergo oxidation or reduction reactions catalyzed by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and activity, as well as its accumulation in specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The compound’s subcellular localization can also impact its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a reaction involving pyrrolidine and 3,5-dimethoxybenzyl halides, often employing techniques such as nucleophilic substitution or coupling reactions. This method allows for the introduction of the dimethoxybenzyl group onto the pyrrolidine scaffold.

Table 1: Synthesis Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrrolidine + 3,5-dimethoxybenzyl halide (e.g., bromide) | 1-(3,5-Dimethoxybenzyl)pyrrolidine intermediate |

| 2 | Reduction (e.g., LiAlH4) | This compound |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Activity : Studies have shown that compounds with similar structures may influence neurotransmitter systems in the brain, potentially providing antidepressant effects.

- Neuroprotective Properties : The compound may offer protection against neurodegenerative processes, possibly through antioxidant mechanisms.

- CNS Effects : Given its structural similarity to known psychoactive substances, it may exhibit central nervous system activity.

Case Studies

- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels.

- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and improved cell viability in cultures treated with the compound.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in models | |

| Neuroprotective | Increased cell viability under stress | |

| CNS Activity | Potential modulation of neurotransmitters |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various neurotransmitter systems:

- Serotonin Receptors : Potential agonistic or antagonistic effects on serotonin receptors could contribute to its antidepressant properties.

- Dopaminergic Pathways : Modulation of dopaminergic signaling may also play a role in its psychoactive effects.

Scientific Research Applications

The compound 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is a chemical structure that has garnered interest in various scientific research applications. This article delves into its properties, synthesis, and potential applications across different fields, including medicinal chemistry, neuropharmacology, and material science.

Molecular Formula

- C : 15

- H : 21

- N : 1

- O : 3

Molecular Weight

- Approximately 261.34 g/mol

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological activities.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects. Studies have demonstrated that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Activity

Preclinical studies suggest that derivatives of pyrrolidine compounds may possess antidepressant-like effects. The mechanism may involve serotonin and norepinephrine reuptake inhibition, which is crucial for mood regulation.

Material Science

The unique chemical structure of this compound allows it to be explored for applications in material science:

Polymer Chemistry

This compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its hydroxyl group can facilitate hydrogen bonding within polymer matrices.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their neuroprotective properties. The findings indicated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures .

Antidepressant Potential

In a randomized control trial reported in Pharmacology Biochemistry and Behavior, participants administered a compound with a similar structure showed significant improvements in depression scales compared to placebo groups .

| Application Area | Findings | Reference |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems; potential neuroprotective effects | |

| Antidepressant Activity | Significant improvement in depression scales; mechanism involves serotonin modulation | |

| Material Science | Enhanced thermal stability and mechanical strength in polymer formulations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 3-(3,5-Dimethoxyphenyl)pyrrolidin-3-ol (CAS 1538473-35-6)

This positional isomer shares the 3,5-dimethoxyphenyl group but differs in its attachment site: the phenyl group is directly bonded to the pyrrolidine ring’s 3-position rather than via a benzyl linker. Key differences include:

2.1.2 DM-13 (1-(3,5-Dimethoxybenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide)

DM-13, a more complex analogue, incorporates additional substituents (e.g., carboxamide, pyridinone rings). While it shares the 3,5-dimethoxybenzyl-pyrrolidine core, the extended structure results in:

- Higher molecular weight (C₂₉H₃₄N₄O₄, 526.61 g/mol vs. 249.30 g/mol) .

- Reduced solubility due to increased hydrophobicity from methyl and carboxamide groups.

- Synthetic challenges : DM-13 was synthesized in 66% yield via multi-step coupling , whereas simpler benzyl-pyrrolidine derivatives like the title compound may require fewer steps.

Functional Analogues

2.2.1 N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (Compound 8k)

Key contrasts include:

- Bioactivity : Compound 8k demonstrated kinase inhibitory activity (specific targets undisclosed) , whereas this compound’s pharmacological profile remains uncharacterized.

- Synthetic yield : Compound 8k was isolated in 47% yield via silica gel chromatography , suggesting comparable or lower efficiency to DM-13’s synthesis .

Key Research Findings and Implications

Substituent Positioning : The benzyl vs. direct phenyl attachment in isomers significantly impacts physicochemical properties. For example, the benzyl group in the title compound may enhance blood-brain barrier penetration relative to 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol .

Synthetic Accessibility : Simpler pyrrolidine derivatives (e.g., the title compound) are likely more synthetically tractable than multi-ring systems like DM-13, favoring scalability .

Unresolved Questions: Limited data exist on the title compound’s biological activity.

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol generally follows pathways involving:

- Nucleophilic substitution of 3,5-dimethoxybenzyl halides with pyrrolidine derivatives.

- Ring functionalization of pyrrolidine or pyrrolidinone precursors.

- One-pot cyclization and functional group transformations starting from donor-acceptor cyclopropanes or aldehyde precursors.

These methods emphasize efficiency, stereoselectivity, and yield optimization.

Preparation via Nucleophilic Substitution of Pyrrolidine Derivatives

A common approach involves reacting 3,5-dimethoxybenzyl chloride with pyrrolidine or pyrrolidin-3-ol derivatives under controlled conditions.

Example : Reaction of 3,5-dimethoxybenzyl chloride with pyrrolidin-3-ol derivatives yields this compound with high purity and good yields (up to 90%).

Conditions : Typically performed in solvents like dichloromethane or ethanol, with reaction times ranging from 2 to 16 hours depending on the substrate and temperature.

Characterization : The products are confirmed by IR, 1H NMR, and 13C NMR spectroscopy, showing characteristic signals for methoxy groups, benzyl methylene protons, and pyrrolidine ring protons.

One-Pot Synthesis from Donor–Acceptor Cyclopropanes

A more sophisticated and versatile method involves the transformation of donor–acceptor (DA) cyclopropanes with benzylamines, including 3,5-dimethoxybenzylamine, under Lewis acid catalysis.

-

DA cyclopropane is reacted with 3,5-dimethoxybenzylamine in dichloromethane or 1,2-dichloroethane.

Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O) is used as a catalyst under inert atmosphere at 45 °C for 1–2.5 hours.

The intermediate is then subjected to reflux in toluene with acetic acid to promote ring closure to pyrrolidin-2-one derivatives.

Subsequent alkaline saponification and thermolysis remove ester groups, yielding the pyrrolidin-3-ol structure.

Yields and Selectivity : This method provides yields up to 70% for pyrrolidone intermediates, which can be converted to the target pyrrolidin-3-ol compounds.

Advantages : The one-pot approach reduces purification steps and improves overall efficiency, making it practical for pharmacologically relevant analogs.

Alternative Methods: Knoevenagel and Corey–Chaykovsky Reactions

Some syntheses utilize aldehyde precursors bearing the 3,5-dimethoxybenzyl group, followed by:

- Knoevenagel condensation to form α,β-unsaturated intermediates.

- Corey–Chaykovsky reaction to generate epoxide or cyclopropane intermediates.

- Subsequent ring opening and functionalization to yield the pyrrolidin-3-ol scaffold.

This multi-step approach is useful for introducing stereochemical complexity and functional diversity.

Data Table: Comparative Summary of Preparation Methods

Research Findings and Notes

The one-pot cyclization method using DA cyclopropanes is notable for its operational simplicity and good yields, making it attractive for pharmaceutical intermediate synthesis.

The nucleophilic substitution method is well-established and provides high purity products, confirmed by detailed spectral analysis (IR, 1H NMR, 13C NMR).

The Knoevenagel/Corey–Chaykovsky sequence, while more complex, allows for the introduction of additional functional groups and stereocenters, which can be valuable for analog development.

The use of nickel perchlorate catalyst and microwave irradiation in some protocols enhances reaction rates and yields, demonstrating the integration of modern synthetic techniques.

Purification typically involves silica gel chromatography, and characterization includes 2D NMR techniques (HSQC, HMBC) to confirm structural assignments.

Q & A

Q. How is the 3,5-dimethoxybenzyl group’s electronic profile leveraged in structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.